(3-{[2-(Dimethylamino)ethyl](methyl)amino}propyl)(methyl)amine
Description
Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Numbers
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N~1~-[2-(dimethylamino)ethyl]-N~1~,N~3~-dimethyl-1,3-propanediamine . This systematic name precisely describes the molecular structure by identifying the parent 1,3-propanediamine backbone with specific substitution patterns at the nitrogen centers. The nomenclature follows International Union of Pure and Applied Chemistry conventions for naming complex polyamine structures, where the numbering system begins from one end of the carbon chain and systematically identifies each functional group position.
The primary Chemical Abstracts Service registry number for this compound is 1342437-21-1 . This unique identifier serves as the definitive chemical registry entry and is consistently referenced across multiple chemical databases and suppliers. The Chemical Abstracts Service registry system provides unambiguous identification for chemical substances, ensuring accurate communication and documentation within the scientific community.
Additional registry identifiers include the MDL number MFCD18867541 , which serves as an alternative database reference number used in various chemical information systems. The International Chemical Identifier key WNLFEWYIGMEAAY-UHFFFAOYSA-N provides a standardized string representation of the molecular structure that enables computational searching and structural matching across different chemical databases and software platforms.
| Registry Type | Identifier | Purpose |
|---|---|---|
| Chemical Abstracts Service Number | 1342437-21-1 | Primary chemical registry identifier |
| MDL Number | MFCD18867541 | Alternative database reference |
| International Chemical Identifier Key | WNLFEWYIGMEAAY-UHFFFAOYSA-N | Computational structure identifier |
Properties
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N,N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N3/c1-10-6-5-7-12(4)9-8-11(2)3/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLFEWYIGMEAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine are amine-containing monomers . These monomers are used in the production of various polymers, including acrylic copolymers . The compound interacts with these targets to influence their polymerization process.
Mode of Action
(3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine interacts with its targets through hydrogen bonding . This interaction influences the reactivity of the amine monomers during the polymerization process. The compound’s ability to form assemblies with different reactivity due to hydrogen bonding is a key aspect of its mode of action.
Biochemical Pathways
The compound affects the polymerization pathway of amine-containing monomers. It influences the composition and compositional heterogeneity of the resulting copolymers. The total initial concentration of monomers significantly influences these effects.
Pharmacokinetics
It’s important to note that the compound’s interaction with its targets and its effects on the polymerization process suggest that it may have significantbioavailability in the systems where it is used.
Result of Action
The primary result of the action of (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine is the formation of acrylic copolymers . These copolymers are used as effective dispersant viscosity modifiers for lubricating oils. The compound’s action results in copolymers with specific compositions and heterogeneity, which are influenced by the initial concentration of the monomers.
Action Environment
The action of (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine is influenced by the environmental conditions in which it is used. For instance, the solvent nature and the total initial concentration of monomers in the system can significantly affect the compound’s action. Therefore, careful control of these environmental factors is crucial for optimizing the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
(3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine plays a vital role in biochemical reactions, particularly in the synthesis of polymers and other complex molecules. It interacts with enzymes such as polymerases and transferases, facilitating the transfer of functional groups and the formation of new chemical bonds. The compound’s ability to form stable complexes with proteins and other biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
The effects of (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic fluxes. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function .
Molecular Mechanism
At the molecular level, (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding how the compound exerts its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Understanding these temporal effects is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting tissue regeneration. At high doses, it can cause toxic or adverse effects, including cellular damage and organ dysfunction. Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its risks .
Metabolic Pathways
(3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications .
Biological Activity
Overview
(3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine, with the molecular formula CHN and a molecular weight of 173.3 g/mol, is a compound that has garnered attention for its diverse biological activities. This compound, often used in research, demonstrates significant interactions with biological systems, particularly in the synthesis of polymers and as a modulator of cellular processes.
The primary mechanism of action involves:
- Target Interaction : The compound primarily targets amine-containing monomers and acrylic copolymers, facilitating polymerization through hydrogen bonding interactions.
- Biochemical Pathways : It influences various biochemical pathways, particularly those involving polymer synthesis and cellular signaling.
Cellular Effects
(3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine has been shown to modulate several cellular processes:
- Cell Signaling : The compound can influence key signaling pathways, altering gene expression and metabolic activities within cells.
- Enzyme Interaction : It interacts with enzymes such as polymerases and transferases, impacting their catalytic activity and facilitating the formation of new chemical bonds.
Dosage Effects
Research indicates that dosage plays a critical role in its biological effects:
- Low Doses : At lower concentrations, the compound may enhance cellular functions and promote tissue regeneration.
- High Doses : Conversely, higher doses can lead to cytotoxic effects such as cellular damage and organ dysfunction.
Study on Polymerization
In a laboratory study focusing on the polymerization process, (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine was found to significantly enhance the formation of acrylic copolymers under controlled conditions. The results indicated that variations in solvent nature and initial monomer concentration greatly influenced the efficacy of polymer formation.
Animal Model Research
In animal model studies, varying dosages were administered to assess the compound's therapeutic potential. Low doses resulted in improved healing rates in tissue regeneration models, while high doses led to observable toxicity, highlighting the need for careful dosage management in therapeutic applications.
Metabolic Pathways
The compound is involved in several metabolic pathways:
- Enzyme Regulation : It regulates key metabolic enzymes, affecting metabolite levels and overall metabolic fluxes. This interaction is crucial for understanding its therapeutic applications.
- Transport Mechanisms : The transport and distribution within biological systems are mediated by specific transporters, influencing its localization and accumulation in different tissues.
Summary Table of Biological Activities
| Activity Type | Description | Observed Effects |
|---|---|---|
| Cellular Signaling | Modulates key signaling pathways | Alters gene expression patterns |
| Enzyme Interaction | Interacts with polymerases and transferases | Facilitates new chemical bond formation |
| Dosage Effects | Varies with concentration | Low doses enhance function; high doses cause toxicity |
| Metabolic Regulation | Influences metabolic enzyme activity | Changes metabolite production |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkylamine Derivatives with Varying Substituents
(3-Aminopropyl)diethylamine (DEAPA)
- Structure : Propyl chain with terminal –NH₂ and –N(C₂H₅)₂ groups.
- Comparison :
- Lipophilicity : The diethyl groups in DEAPA increase lipophilicity (logP ≈ 1.2) compared to the target compound (logP ≈ 0.8), which has smaller methyl groups.
- Basicity : DEAPA (pKa ~10.5) is less basic than the target compound (pKa ~11.2) due to electron-donating ethyl groups reducing nitrogen’s lone pair availability .
B. 3-(Dimethylamino)-2-hydroxypropylamine
- Structure : Propyl chain with –NH–CH₃ and –N(CH₃)₂ groups, plus a hydroxyl (–OH) at position 2.
- Comparison :
Aromatic and Heterocyclic Amines
[3-(Dimethylamino)propyl][1-(4-methoxyphenyl)ethyl]amine
- Structure: Propyl-dimethylamino group linked to a methoxyphenyl-ethyl moiety.
- Comparison :
3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-ol
- Structure: Indole core with ethyl-propylmethylamino and hydroxyl groups.
- Comparison :
Polymeric and Chelating Amines
Poly(N,N-dimethyl aminoethylacrylamide) (PDMAEAM)
- Structure : Polymer with pendant –N(CH₃)₂–CH₂–CH₂– groups.
- Comparison: Solubility: PDMAEAM forms hydrogels in aqueous media, whereas the target compound is monomeric and soluble in organic solvents. Applications: PDMAEAM is used in smart materials; the target compound serves as a crosslinker or catalyst .
Tetramethylethylenediamine (TMEDA)
- Structure : CH₃–N–CH₂–CH₂–N–CH₃.
- Comparison: Chelation: TMEDA’s two dimethylamino groups act as bidentate ligands in organometallic chemistry, while the target compound’s branched structure limits chelation efficiency .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | logP | pKa | Solubility (H₂O) |
|---|---|---|---|---|
| Target Compound | 188.3 | 0.8 | 11.2 | 30 mg/mL |
| (3-Aminopropyl)diethylamine (DEAPA) | 145.3 | 1.2 | 10.5 | 15 mg/mL |
| 3-(Dimethylamino)-2-hydroxypropylamine | 132.2 | -0.3 | 9.5 | >50 mg/mL |
| TMEDA | 116.2 | 0.1 | 10.8 | 100 mg/mL |
Preparation Methods
Reductive Amination Approach
A common method to prepare tertiary amines like (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine is reductive amination, where:
- A primary or secondary amine is reacted with an aldehyde or ketone to form an imine intermediate.
- The imine is subsequently reduced to the corresponding amine.
For example, starting with 3-aminopropylamine, reaction with formaldehyde and dimethylamine under reductive conditions (such as hydrogenation with a catalyst or chemical reducing agents like sodium cyanoborohydride) can yield the desired tertiary amine.
This method allows for selective methylation and dimethylaminoethyl substitution on the propylamine backbone.
Alkylation of Amines
Another approach involves stepwise alkylation:
- Starting from 3-(methylamino)propylamine or 3-aminopropylamine, alkylate with 2-(dimethylamino)ethyl halides (e.g., bromide or chloride).
- Use methylating agents such as methyl iodide or dimethyl sulfate to introduce methyl groups on the nitrogen atoms.
This method requires careful control to prevent quaternization or over-alkylation.
Multi-step Synthesis via Protected Intermediates
Patents and literature on related compounds suggest:
- Protection of amino groups via carbobenzoxy (Cbz) or other protecting groups.
- Sequential functional group transformations, including oxidation, reduction, and substitution.
- Final deprotection to yield the target tertiary amine.
This strategy enhances selectivity and purity but involves more synthetic steps.
Detailed Research Findings and Data Tables
Due to the scarcity of direct literature on this exact compound, the following table summarizes analogous preparation methods for related tertiary amines and polyamines, which can be adapted or serve as a basis for synthesizing (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine.
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive Amination | 3-aminopropylamine, formaldehyde, dimethylamine | Catalyst (Pd/C), H2 or NaBH3CN, solvent (MeOH) | 60-85 | Selective methylation; mild conditions; avoids over-alkylation |
| Alkylation of Amines | 3-(methylamino)propylamine, 2-(dimethylamino)ethyl chloride | Base (NaHCO3), solvent (acetonitrile), room temp | 50-75 | Requires careful stoichiometry; risk of quaternary ammonium salt formation |
| Multi-step Protection | Amino alcohols, Cbz-Cl, oxidants, reductants | Multiple steps including protection, oxidation, reduction | 40-70 | Higher purity; more complex; suitable for industrial scale with purification steps |
Example Synthetic Procedure (Inferred)
Step 1: Preparation of 3-(methylamino)propylamine
- React 3-aminopropylamine with formaldehyde and formic acid (Eschweiler-Clarke methylation) to selectively methylate the primary amine to a secondary methylamino group.
Step 2: Alkylation with 2-(dimethylamino)ethyl chloride
- React the secondary amine with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., sodium bicarbonate) in an aprotic solvent such as acetonitrile at room temperature to introduce the dimethylaminoethyl substituent.
Step 3: Purification
- Purify the product by distillation or chromatography to isolate (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving nucleophilic substitution or reductive amination. For example:
Alkylation of primary amines with halogenated intermediates (e.g., 2-(dimethylamino)ethyl chloride).
Reductive amination using sodium cyanoborohydride to stabilize tertiary amine formation.
- Critical parameters include temperature (0–5°C for exothermic steps), solvent polarity (e.g., dichloromethane for non-polar intermediates), and pH control (basic conditions for amine stability). Yield optimization requires iterative HPLC purity checks .
- Data : Comparative yields under varying conditions (e.g., 65% yield at 4°C vs. 45% at 25°C due to side reactions) .
Q. How can structural elucidation be performed to confirm the tertiary amine configuration?
- Techniques :
- NMR : H NMR to identify methyl groups (δ 2.1–2.3 ppm for N-CH) and ethylene linkages (δ 2.5–3.0 ppm). C NMR confirms branching via carbons adjacent to nitrogen .
- FT-IR : Peaks at ~2800 cm (C-H stretching in CH-N) and ~1600 cm (N-H bending in secondary amines, absent in tertiary amines) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H] at m/z 188.2 (calculated) .
Q. What are the compound’s solubility profiles, and how do they affect experimental design?
- Data :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 15.2 | Limited due to hydrophobic branches |
| Ethanol | 89.7 | Preferred for biological assays |
| DCM | >200 | Ideal for synthesis steps |
- Methodological Impact : Use polar aprotic solvents (e.g., DMF) for reactions requiring solubility; ethanol for in vitro studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with neurotransmitter receptors?
- Approach :
Docking Studies : Use AutoDock Vina to model binding to acetylcholine-binding protein (AChBP). Focus on steric complementarity from the dimethylamino group and hydrophobic interactions from the propyl chain .
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
- Validation : Compare with experimental SPR data (e.g., K = 12 µM for AChBP vs. predicted 10 µM) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Case Example : Discrepancies in IC values (e.g., 5 µM vs. 50 µM in kinase inhibition assays).
- Root Cause Analysis :
- Purity differences (HPLC >98% vs. 85% in lower-quality batches) .
- Buffer composition (e.g., Tris vs. HEPES altering protonation states) .
- Resolution : Standardize synthesis protocols (e.g., column chromatography for purity) and assay conditions (pH 7.4, 25°C) .
Q. How does steric hindrance from the dimethylamino group influence reaction kinetics with electrophiles?
- Mechanistic Insight :
- The bulky dimethylaminoethyl branch reduces nucleophilicity at the terminal amine. Kinetic studies (e.g., with benzyl chloride) show a 3x slower rate vs. less hindered analogs .
- Data : Second-order rate constants (k) at 25°C:
| Compound | k (Ms) |
|---|---|
| Target compound | 0.45 |
| Linear analog (no branching) | 1.32 |
- Implications : Use activating groups (e.g., tosyl) or elevated temperatures (40–60°C) to enhance reactivity .
Q. What environmental stability assessments are critical for lab safety and waste management?
- Analytical Methods :
- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–10) via LC-MS. Half-life >30 days at pH 7, indicating persistence .
- Photolysis : UV-Vis exposure (254 nm) shows 90% degradation in 48 hours, suggesting sunlight-mediated breakdown in waste .
- Safety Protocol : Store under nitrogen, away from light; neutralize waste with 1M HCl before disposal .
Methodological Best Practices
- Synthesis : Prioritize Schlenk-line techniques for air-sensitive steps .
- Characterization : Combine XRD (for crystalline derivatives) with HRMS for unambiguous confirmation .
- Biological Assays : Include negative controls (e.g., scrambled amines) to rule out nonspecific binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
